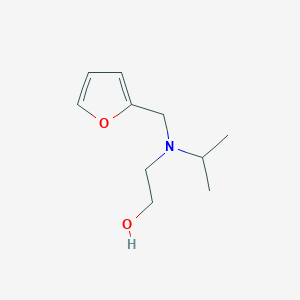

2-(Furan-2-ylmethyl-isopropyl-amino)-ethanol

Description

Overview of Furan (B31954) Derivatives in Medicinal Chemistry and Chemical Biology

The furan nucleus is a prevalent structural motif in a wide array of biologically active compounds and is a key building block in medicinal chemistry. semanticscholar.orgresearchgate.net Its presence in a molecule can significantly impact pharmacokinetic properties, including solubility and bioavailability, due to the ether oxygen which adds polarity and potential for hydrogen bonding. semanticscholar.org Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. utripoli.edu.lywisdomlib.org

The versatility of the furan ring allows for diverse substitutions, enabling chemists to fine-tune the biological activity of the resulting molecules. utripoli.edu.ly For instance, nitrofurantoin (B1679001) is a well-known antibacterial agent used to treat urinary tract infections, while ranitidine, containing a furan ring, has been used as a histamine (B1213489) H2 receptor antagonist. wisdomlib.orgslideshare.net The development of novel synthetic methods for furan derivatives continues to be an active area of research, providing access to new chemical entities with potential therapeutic applications. nih.govmdpi.com

| Compound Name | Therapeutic Class | Biological Activity |

|---|---|---|

| Nitrofurantoin | Antibacterial | Treatment of urinary tract infections wisdomlib.org |

| Ranitidine | Histamine H2 Antagonist | Reduction of stomach acid production slideshare.net |

| Furosemide | Diuretic | Treatment of fluid retention and high blood pressure nih.gov |

| Cefuroxime | Antibiotic | Treatment of bacterial infections nih.gov |

Significance of the Ethanolamine (B43304) Scaffold in Bioactive Compounds

The ethanolamine (2-aminoethanol) scaffold is a fundamental building block in a multitude of bioactive molecules and natural products. foodb.ca It is a primary alcohol and a primary amine, and its derivatives are widespread in nature, for instance, in lipids. foodb.ca This structural unit is a key component of phospholipids, such as phosphatidylethanolamine, which are essential constituents of biological membranes.

In medicinal chemistry, the ethanolamine moiety is incorporated into drug molecules to enhance their water solubility and to provide a point of interaction with biological targets through hydrogen bonding. nih.gov For example, N-acyl-ethanolamines are a class of lipid mediators with anti-inflammatory and analgesic effects. researchgate.net The presence of the hydroxyl group and the amino group in close proximity allows for chelation with metal ions and the formation of stable complexes, which is a property exploited in the design of certain therapeutic and diagnostic agents.

Role of Tertiary Amine Moieties in Molecular Design and Biological Interactions

Tertiary amines are organic compounds derived from ammonia (B1221849) where all three hydrogen atoms are replaced by organic groups. chemguide.co.uk This functional group is a common feature in a vast number of pharmaceuticals, with over 60% of amine-containing drugs being tertiary amines. illinois.edu Their prevalence is due to their ability to increase a drug's solubility and to trigger key biological functions. illinois.edu

The nitrogen atom in a tertiary amine is basic and can be protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This positive charge can be crucial for electrostatic interactions with negatively charged residues in biological targets such as enzymes and receptors. Furthermore, the non-bonding electron pair on the nitrogen can act as a hydrogen bond acceptor. chemguide.co.uk The steric bulk of the substituents on the tertiary amine can also play a significant role in determining the selectivity and potency of a drug molecule. nih.gov

Contextualization of 2-(Furan-2-ylmethyl-isopropyl-amino)-ethanol within Amine and Furan Chemistry Research

The compound this compound is a tertiary amino alcohol that combines the key structural features discussed above. The molecule consists of a furan ring attached via a methylene (B1212753) group to an isopropyl-substituted amino ethanol (B145695) backbone.

Structural Components and Their Potential Contributions:

Tertiary Amine: The tertiary amine is expected to be basic and can be protonated under physiological conditions, potentially leading to ionic interactions with biological macromolecules. The isopropyl and furan-2-ylmethyl substituents provide steric bulk that can influence binding selectivity.

Ethanolamine Scaffold: The hydroxyl group of the ethanolamine portion can act as both a hydrogen bond donor and acceptor, contributing to the molecule's solubility and its ability to interact with biological targets.

While specific research on this compound is not extensively documented in publicly available literature, its structural components suggest that it could be a subject of interest in medicinal chemistry for the development of new therapeutic agents. The synthesis of related structures, such as 2-(2-furyl) ethanol amine, has been described in patent literature, indicating an interest in this class of compounds. google.comgoogle.com

| Property | Predicted Value/Characteristic |

|---|---|

| Molecular Formula | C10H17NO2 |

| Molecular Weight | 183.25 g/mol |

| Hydrogen Bond Donors | 1 (from the hydroxyl group) |

| Hydrogen Bond Acceptors | 3 (from the furan oxygen, the amine nitrogen, and the hydroxyl oxygen) |

| LogP (Octanol-Water Partition Coefficient) | Likely to be moderate, balancing the lipophilic furan and isopropyl groups with the hydrophilic ethanolamine moiety. |

| Basicity (pKa of the conjugate acid) | Expected to be in the range of typical tertiary amines (around 9-10). |

Structure

3D Structure

Properties

IUPAC Name |

2-[furan-2-ylmethyl(propan-2-yl)amino]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-9(2)11(5-6-12)8-10-4-3-7-13-10/h3-4,7,9,12H,5-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPLCZLEPIEPES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCO)CC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Furan 2 Ylmethyl Isopropyl Amino Ethanol

Precursor Synthesis and Functional Group Introduction

The efficient construction of 2-(Furan-2-ylmethyl-isopropyl-amino)-ethanol is contingent on the availability of its core structural components: the furan-2-ylmethyl group, the isopropylamine moiety, and the ethanolamine (B43304) backbone.

Synthesis of Furan-2-ylmethyl Precursors

The furan-2-ylmethyl moiety is typically derived from furan-2-carbaldehyde, commonly known as furfural (B47365). Furfural is a key platform chemical produced from the acid-catalyzed hydrolysis and dehydration of hemicellulose from biomass sources like corn cobs. mdpi.com From furfural, several key precursors can be synthesized. For instance, the selective hydrogenation of furfural can yield furfuryl alcohol, another important starting material. Further chemical transformations can convert these into other useful derivatives, such as N-(furan-2-ylmethyl)furan-2-carboxamide, through reactions with reagents like 2-furoic acid. researchgate.netresearchgate.net More complex furan (B31954) derivatives can also be synthesized through various cyclization and substitution reactions. organic-chemistry.orgmdpi.com

A summary of common furan-2-ylmethyl precursor syntheses is presented below.

| Precursor | Starting Material(s) | Key Reagents/Catalysts | General Conditions |

| Furan-2-carbaldehyde (Furfural) | Hemicellulose (from biomass) | Acid (e.g., H₂SO₄) | Hydrolysis, Dehydration |

| Furfuryl Alcohol | Furfural | Hydrogen, Raney Nickel Catalyst | Selective Hydrogenation |

| Furan-2-carbaldehyde-d | Furan, DMF-d₇ | Oxalyl chloride (COCl)₂ | Inert conditions, low temperature |

This table presents illustrative data compiled from various chemical synthesis resources. mdpi.commdpi.com

Preparation of Isopropylamine and Ethanolamine Building Blocks

Isopropylamine is a primary aliphatic amine that can be prepared through several industrial methods. A prevalent method involves the reaction of isopropyl alcohol with ammonia (B1221849) in the presence of a suitable catalyst, such as a copper/cobalt/nickel mixture. wikipedia.orgsciencemadness.org Another major route is the reductive amination of acetone, where acetone reacts with ammonia and hydrogen over a hydrogenation catalyst like nickel on alumina (Ni/Al₂O₃). google.comgoogle.com

Ethanolamine (specifically monoethanolamine or MEA) is industrially produced by the reaction of ethylene oxide with aqueous ammonia. wikipedia.org This reaction also yields diethanolamine (DEA) and triethanolamine (TEA), and the ratio of these products can be controlled by adjusting the stoichiometry of the reactants. google.compatsnap.com Alternative, more recent methods include the gas-phase amination of ethylene glycol. patsnap.com

The table below summarizes typical industrial preparation methods for these amine building blocks.

| Compound | Starting Material(s) | Key Reagents/Catalysts | General Conditions |

| Isopropylamine | Isopropyl Alcohol, Ammonia | Copper/Cobalt/Nickel Catalyst | High temperature and pressure |

| Isopropylamine | Acetone, Ammonia, Hydrogen | Ni/Al₂O₃ Catalyst | High temperature and pressure |

| Ethanolamine | Ethylene Oxide, Aqueous Ammonia | None (autocatalytic) | Elevated temperature and pressure |

This table outlines common industrial synthesis routes. wikipedia.orggoogle.comwikipedia.org

Strategies for Constructing the this compound Scaffold

With the necessary precursors in hand, several distinct strategies can be employed to assemble the target tertiary amine.

Reductive Amination Approaches for Tertiary Amine Formation

Reductive amination is a powerful method for forming carbon-nitrogen bonds. organic-chemistry.org In the context of synthesizing this compound, this strategy can be envisioned in a two-step process.

First, N-isopropyl-N-(furan-2-ylmethyl)amine, a secondary amine intermediate, is synthesized. This is achieved through the reductive amination of furfural with isopropylamine. The reaction proceeds via the formation of an imine intermediate, which is then reduced in situ to the secondary amine. A variety of reducing agents and catalysts, such as hydrogen with a metal catalyst (e.g., Pd/C, Ru/Al₂O₃) or various hydride reagents, can be used for this transformation. mdpi.comrsc.org

In the second step, the resulting N-(furan-2-ylmethyl)isopropylamine is reacted with a two-carbon unit to introduce the ethanol (B145695) group. This is typically accomplished via alkylation with 2-haloethanol (e.g., 2-chloroethanol) or through the ring-opening of ethylene oxide, as detailed in subsequent sections.

Nucleophilic Ring Opening Reactions for Ethanolamine Derivatization

The nucleophilic ring-opening of epoxides is a classic and efficient method for generating β-amino alcohols. rroij.com This strategy is highly applicable to the synthesis of the target compound. The process begins with the synthesis of the secondary amine intermediate, N-(furan-2-ylmethyl)isopropylamine, as described in the reductive amination section.

This secondary amine then acts as a nucleophile, attacking the carbon of an ethylene oxide molecule. This reaction opens the strained three-membered epoxide ring, resulting in the formation of the desired this compound. The reaction is typically carried out under controlled temperature conditions and can be catalyzed by various agents to improve efficiency and selectivity. rsc.org The inherent regioselectivity of the attack on the unsubstituted ethylene oxide ensures the formation of the primary alcohol.

Stepwise Alkylation Strategies to Form the Tertiary Amine

The formation of the tertiary amine can also be achieved through a stepwise alkylation process, which involves the sequential introduction of the required substituents onto an amine nitrogen. One significant challenge in this approach is controlling the degree of alkylation to avoid the formation of quaternary ammonium (B1175870) salts. thieme-connect.de

Two primary sequences can be considered:

Alkylation starting with Isopropylamine: Isopropylamine is first reacted with a furan-2-ylmethyl halide (e.g., furfuryl chloride) to form the secondary amine, N-(furan-2-ylmethyl)isopropylamine. This intermediate is then subjected to a second alkylation step using a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol, in the presence of a base to yield the final product. Careful control of stoichiometry and reaction conditions is crucial to favor mono-alkylation in each step.

Alkylation starting with 2-(Isopropylamino)ethanol: A more direct stepwise approach begins with 2-(isopropylamino)ethanol. This secondary amino alcohol is then alkylated with a furan-2-ylmethyl halide (e.g., furfuryl chloride). This route has the advantage of building the carbon skeleton in a single alkylation step on a more complex, pre-functionalized amine, potentially reducing the number of synthetic operations.

One-Pot Synthesis Methodologies for Related Furan-Containing Amino Structures

One-pot multicomponent reactions represent an efficient and atom-economical approach for the synthesis of complex molecules from simple starting materials in a single synthetic operation. While a specific one-pot synthesis for this compound is not extensively documented, methodologies for related furan-containing amino structures can be adapted.

For example, a one-pot reaction could be envisioned starting from furfuryl alcohol. In the presence of a suitable catalyst, furfuryl alcohol can be oxidized in situ to furfural. Without isolation, the freshly generated furfural can then react with 2-(isopropylamino)ethanol and a reducing agent present in the same reaction vessel to yield the target compound. This approach, however, requires careful selection of reagents and reaction conditions to ensure compatibility and avoid undesired side reactions.

Another related one-pot methodology involves the synthesis of hetarylaminomethylidene derivatives of furan-2(3H)-ones. This method utilizes a three-component reaction of a furan-2(3H)-one derivative, triethyl orthoformate, and a heterocyclic amine. nih.gov While structurally different from the target molecule, this demonstrates the feasibility of one-pot strategies for the construction of furan-containing amino compounds.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in maximizing the yield and purity of this compound. Key parameters that can be varied include the choice of solvent, reducing agent, catalyst, reaction temperature, and stoichiometry of the reactants.

In the context of reductive amination of furfural, the choice of catalyst is paramount. For catalytic hydrogenation, various metal-supported catalysts have been investigated for the reductive amination of furfural to furfurylamine. rsc.orgtaylorfrancis.com For instance, rhodium supported on alumina (Rh/Al₂O₃) has been shown to be highly selective for the formation of furfurylamine from furfural and ammonia. rsc.org A similar catalytic system could be explored for the reaction with 2-(isopropylamino)ethanol.

The following table summarizes key parameters that can be optimized for the synthesis of this compound via reductive amination of furfural:

| Parameter | Variations | Expected Outcome |

| Solvent | Methanol, Ethanol, Dichloromethane, Tetrahydrofuran | Affects solubility of reactants and intermediates, influencing reaction rate and yield. |

| Reducing Agent | NaBH₄, NaBH(OAc)₃, H₂/Catalyst (e.g., Pd/C, Rh/Al₂O₃) | Influences selectivity and reaction conditions (e.g., temperature, pressure). |

| Temperature | Room Temperature, Reflux | Higher temperatures may increase reaction rate but can also lead to side reactions. |

| Stoichiometry | Molar ratio of furfural to 2-(isopropylamino)ethanol | An excess of the amine can drive the reaction towards product formation. |

| pH | Acidic, Neutral, Basic | The pH can affect the rate of Schiff base formation and the stability of the reactants. |

Systematic variation of these parameters, potentially using a design of experiments (DoE) approach, would allow for the identification of the optimal conditions for the synthesis.

Purity Assessment and Advanced Characterization Techniques (Excluding Basic Compound Identification Data)

Beyond basic identification, a thorough characterization of this compound is essential to confirm its structure and assess its purity. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would be used to confirm the presence and connectivity of all protons in the molecule. The chemical shifts, splitting patterns, and integration values of the signals corresponding to the furan ring protons, the methylene (B1212753) and methine protons of the ethyl and isopropyl groups, and the hydroxyl proton would provide a detailed structural map.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the furan ring, the aliphatic side chain, and the ethanol moiety would be characteristic.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be utilized to definitively assign all proton and carbon signals and confirm the connectivity within the molecule.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, which in turn confirms its elemental composition.

Fragmentation patterns observed in the mass spectrum (e.g., from electron ionization or collision-induced dissociation) can provide further structural information by identifying characteristic fragments of the furan ring and the amino alcohol side chain.

Chromatographic Techniques:

Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used to assess the purity of the synthesized compound. The presence of a single major peak would indicate high purity.

High-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV-Vis or mass spectrometer) can also be employed for purity analysis, especially if the compound is not sufficiently volatile for GC.

Infrared (IR) Spectroscopy:

IR spectroscopy would be used to identify the functional groups present in the molecule. Characteristic absorption bands for the O-H stretch of the alcohol, the C-N stretch of the amine, the C-O-C stretch of the furan ring, and the C-H stretches of the aromatic and aliphatic groups would be expected.

The following table outlines the expected data from advanced characterization techniques for this compound:

| Technique | Expected Data | Information Provided |

| ¹H NMR | Chemical shifts, coupling constants, and integration of signals for furan, ethyl, and isopropyl protons. | Confirms the proton environment and connectivity. |

| ¹³C NMR | Chemical shifts for all carbon atoms. | Confirms the carbon skeleton. |

| HRMS | Exact mass of the molecular ion. | Determines the elemental composition. |

| GC-MS | Retention time and fragmentation pattern. | Assesses purity and provides structural information. |

| IR | Characteristic absorption bands for O-H, C-N, and C-O-C bonds. | Identifies functional groups. |

Biological Activity Investigations of 2 Furan 2 Ylmethyl Isopropyl Amino Ethanol

In Vitro Pharmacological Profiling and Cellular Assays

In vitro pharmacological profiling is a critical step in the drug discovery process, providing initial data on the biological effects of a compound in a controlled laboratory setting. This typically involves a battery of assays designed to assess the compound's activity against various biological targets.

Evaluation of Antimicrobial Activity in Cellular Models

The evaluation of antimicrobial activity is a common starting point for novel chemical entities. Furan (B31954) derivatives have historically shown promise in this area. mdpi.com Standard methodologies to assess the antimicrobial potential of a compound like 2-(Furan-2-ylmethyl-isopropyl-amino)-ethanol would involve determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi. nih.gov

Table 1: Representative Panel of Microorganisms for Antimicrobial Screening

| Category | Species |

| Gram-positive Bacteria | Staphylococcus aureus |

| Enterococcus faecalis | |

| Gram-negative Bacteria | Escherichia coli |

| Pseudomonas aeruginosa | |

| Fungi | Candida albicans |

| Aspergillus fumigatus |

This table represents a typical panel and is for illustrative purposes only.

Assessment of Antiproliferative Effects and Cancer Cell Line Responses

The potential for a compound to inhibit cell growth is a key indicator of its potential as an anticancer agent. The antiproliferative effects of novel compounds are typically assessed against a panel of human cancer cell lines. mdpi.com The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is a standard metric for potency. researchgate.net

Table 2: Illustrative Panel of Human Cancer Cell Lines for Antiproliferative Assays

| Cancer Type | Cell Line |

| Breast Cancer | MCF-7 |

| Lung Cancer | A549 |

| Colon Cancer | HCT116 |

| Prostate Cancer | PC-3 |

| Leukemia | K562 |

This table is a hypothetical representation of cell lines that could be used for screening.

Investigation of Enzyme Inhibition Potentials

Many drugs exert their effects by inhibiting the activity of specific enzymes. A comprehensive in vitro profile of a compound would include its activity against a range of enzymes implicated in various diseases.

EGFR Tyrosine Kinase: The epidermal growth factor receptor (EGFR) is a key target in cancer therapy. Inhibition of its tyrosine kinase activity can block signaling pathways that promote tumor growth. mdpi.com

β-Glucuronidase: This enzyme is involved in the metabolism of various substances in the body, and its inhibition can have therapeutic implications.

COX Enzymes: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) are key enzymes in the inflammatory pathway. Inhibition of these enzymes is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).

sPLA2: Secretory phospholipase A2 (sPLA2) is another enzyme involved in the inflammatory response.

Table 3: Example of Enzyme Inhibition Assay Data Representation

| Enzyme Target | Compound Concentration | % Inhibition |

| EGFR Tyrosine Kinase | 10 µM | Data Not Available |

| β-Glucuronidase | 10 µM | Data Not Available |

| COX-2 | 10 µM | Data Not Available |

| sPLA2 | 10 µM | Data Not Available |

This table illustrates how enzyme inhibition data for this compound would be presented. Currently, no such data is available.

Exploration of Modulatory Effects on Specific Biochemical Pathways

Beyond direct enzyme inhibition, a compound's effect on cellular signaling pathways provides deeper insight into its mechanism of action.

Inflammatory Mediators: The modulation of inflammatory mediators, such as cytokines and prostaglandins, is a key aspect of anti-inflammatory drug action.

Apoptosis Induction: The ability to induce programmed cell death, or apoptosis, in cancer cells is a highly desirable property for an anticancer drug. Assays for apoptosis often measure the activation of caspases and changes in mitochondrial membrane potential.

Mechanistic Elucidation of Biological Actions (Biochemical Focus)

Understanding how a compound works at a molecular level is crucial for its further development. This involves identifying its direct biological targets and validating these interactions.

Target Identification and Validation in Biochemical Systems

A variety of techniques can be employed to identify the specific protein or proteins that a compound interacts with. These methods include affinity chromatography, chemical proteomics, and computational modeling. Once a potential target is identified, further biochemical and cellular assays are required to validate that the interaction with this target is responsible for the compound's observed biological effects.

Binding Site Analysis and Ligand-Receptor Interaction Mechanisms

Extensive searches of scientific databases and literature have revealed a significant lack of specific research focused on the binding site analysis and ligand-receptor interaction mechanisms of the compound this compound. While the furan scaffold is a component of numerous biologically active molecules with a wide range of therapeutic applications, detailed studies elucidating the specific molecular targets and interaction mechanisms of this particular derivative are not publicly available.

In the broader context of furan derivatives, research has shown their capacity to interact with a diverse array of biological targets, leading to activities such as antibacterial, antifungal, antiviral, and anti-inflammatory effects. However, without specific studies on this compound, any discussion of its binding site or interaction mechanism would be purely speculative.

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting the binding modes of ligands to receptors and for analyzing the energetic contributions of different interactions. Such in silico studies could provide valuable insights into the potential biological targets of this compound and the specific amino acid residues that may be involved in its binding. However, to date, no such computational studies for this specific compound have been published in the scientific literature.

Therefore, the elucidation of the binding site and ligand-receptor interaction mechanisms of this compound remains an area for future research. Experimental studies, including receptor binding assays, X-ray crystallography of the compound bound to a target protein, and structure-activity relationship (SAR) studies, would be necessary to provide the detailed and scientifically accurate information required for a comprehensive analysis.

Computational and Theoretical Studies on 2 Furan 2 Ylmethyl Isopropyl Amino Ethanol

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental computational techniques used to predict the preferred orientation of one molecule when bound to a second. In the context of medicinal chemistry, these simulations are used to understand how a potential drug molecule (a ligand), such as 2-(Furan-2-ylmethyl-isopropyl-amino)-ethanol, might interact with a biological target, typically a protein or nucleic acid.

The process involves generating a three-dimensional model of the ligand and its target receptor. A docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the receptor's binding site, calculating a "docking score" for each pose to estimate the binding affinity.

Detailed docking studies specifically identifying and analyzing the binding of this compound to specific biological targets have not been identified in published research. Such a study would theoretically provide:

Identification of potential protein targets.

Prediction of the binding mode and affinity.

Analysis of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts.

Without specific research data, a table of docking scores or interaction analyses for this compound cannot be provided.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations can predict a wide range of characteristics that govern a molecule's stability and reactivity.

For this compound, these studies would yield valuable data on its fundamental chemical nature. Key parameters that would be calculated include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand electron-donating and accepting capabilities.

Electron Density Distribution: Mapping the electrostatic potential to identify electron-rich and electron-poor regions, which are crucial for intermolecular interactions.

Chemical Reactivity Descriptors: Calculation of global reactivity indices like hardness, chemical potential, and electrophilicity to predict how the molecule will behave in a chemical reaction.

Specific quantum chemical calculation results for this compound are not available in the reviewed literature.

Pharmacophore Modeling for Activity Prediction and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a response. A pharmacophore model consists of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

This approach could be used in two ways for this compound:

Ligand-Based: If a set of molecules with known activity against a target were available, their common features could be used to build a pharmacophore model.

Structure-Based: The key interaction points between a target receptor and a known ligand could be extracted to create a model.

This model could then be used as a 3D query to screen large virtual databases for other molecules with similar features, potentially identifying new active compounds. No published pharmacophore models derived from or used to evaluate this compound were found.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motions of atoms and molecules over time. This method is invaluable for understanding the flexibility of a molecule and the stability of its interactions with a binding partner.

An MD simulation of this compound, either in a solvent or bound to a protein, would allow researchers to:

Analyze Conformational Flexibility: Explore the different shapes (conformations) the molecule can adopt and their relative stabilities.

Study Binding Stability: If docked to a target, MD simulations can assess the stability of the binding pose over time, revealing how the ligand and protein adjust to each other.

Calculate Binding Free Energy: Advanced MD methods can provide more accurate estimates of binding affinity by accounting for entropy and solvent effects.

There is no specific published research detailing molecular dynamics simulations performed on this compound.

In Silico Prediction of Drug-Like Properties

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which are critical for its development as a potential drug. These predictions help to identify potential liabilities early in the discovery process.

Computational models can estimate several key properties related to how a drug is absorbed and distributed throughout the body. For this compound, these predictive models would typically assess:

Lipophilicity (LogP): A measure of a compound's solubility in lipids versus water, which influences its ability to cross cell membranes.

Water Solubility: Affects absorption and formulation.

Intestinal Absorption: Predicts the extent to which the compound might be absorbed from the gut.

Blood-Brain Barrier (BBB) Penetration: Indicates whether the molecule is likely to enter the central nervous system.

Plasma Protein Binding: The degree to which a compound binds to proteins in the blood can affect its availability to reach its target.

While these properties can be estimated using various online tools and software, specific, validated research findings for this compound are not documented in the scientific literature. Therefore, a data table of its predicted ADME properties cannot be compiled from verified sources.

Predicting a molecule's metabolic fate is crucial for understanding its duration of action and potential for forming active or toxic metabolites. Computational tools for metabolic assessment typically work by:

Identifying Sites of Metabolism: Pinpointing atoms within the molecule that are most likely to be modified by metabolic enzymes, particularly the Cytochrome P450 (CYP) family.

Predicting Metabolites: Suggesting the structures of potential metabolites resulting from common phase I (e.g., oxidation, hydrolysis) and phase II (e.g., glucuronidation) reactions.

CYP Inhibition/Induction Prediction: Assessing whether the compound is likely to inhibit or induce key CYP enzymes, which can lead to drug-drug interactions.

A computational assessment of the metabolic pathways for this compound has not been found in the available literature.

Future Research Trajectories and Academic Development for 2 Furan 2 Ylmethyl Isopropyl Amino Ethanol

Design and Rational Synthesis of Advanced Derivatives with Enhanced Bioactivity

Future research should prioritize the rational design and synthesis of advanced derivatives of 2-(Furan-2-ylmethyl-isopropyl-amino)-ethanol to explore and enhance its potential biological activities. The furan (B31954) nucleus is a versatile scaffold in medicinal chemistry, and slight modifications to its substitution pattern can lead to significant differences in biological effects. semanticscholar.orgresearchgate.net

Systematic structural modifications can be guided by structure-activity relationship (SAR) studies. orientjchem.org Key areas for derivatization include:

Modification of the Furan Ring: Introduction of various substituents at the 5-position of the furan ring, such as electron-withdrawing or electron-donating groups, could modulate the electronic properties of the molecule and influence its interaction with biological targets. orientjchem.org

Alterations of the Isopropyl Group: Replacing the isopropyl group with other alkyl or aryl substituents would allow for an investigation into the steric and hydrophobic requirements for optimal activity.

Derivatization of the Ethanolamine (B43304) Moiety: The hydroxyl and amino groups of the ethanolamine side chain are prime candidates for modification. Esterification or etherification of the hydroxyl group and acylation or alkylation of the secondary amine could significantly impact the compound's pharmacokinetic and pharmacodynamic properties.

These synthetic efforts can be guided by computational modeling and docking studies to predict the binding of designed derivatives to potential biological targets, thereby prioritizing the synthesis of compounds with the highest likelihood of enhanced bioactivity.

Novel Target Identification and Deepened Mechanistic Understanding

A crucial avenue for future research is the identification of the biological targets of this compound and its derivatives. The diverse biological activities of furan-containing compounds, including antimicrobial, anti-inflammatory, and anticancer effects, suggest a wide range of potential targets. ijabbr.comutripoli.edu.ly

High-throughput screening (HTS) of compound libraries against various biological targets can be a powerful tool for initial target identification. nih.govbmglabtech.com Once a potential target is identified, further studies will be necessary to elucidate the precise mechanism of action. This could involve a combination of biochemical assays, cell-based assays, and advanced analytical techniques.

For instance, if the compound shows antimicrobial activity, studies could focus on its ability to disrupt cell wall synthesis, inhibit essential enzymes, or interfere with nucleic acid replication. If anti-inflammatory properties are observed, investigations could explore its effects on key signaling pathways, such as the NF-κB or MAPK pathways. The amino alcohol moiety is a common feature in many pharmacologically active compounds, and its role in target binding and mechanism of action warrants detailed investigation. rasayanjournal.co.innih.gov

Application in Chemical Biology as a Probe Molecule

The structural features of this compound make it a promising candidate for development as a chemical probe to study biological systems. Furan-containing molecules have been successfully developed as fluorescent probes for imaging and sensing applications. nih.govresearchgate.net

Future research could focus on the development of fluorescently labeled derivatives of this compound. This could be achieved by introducing a fluorophore to the molecule, for example, by modifying the ethanolamine side chain. Such fluorescent probes could be used to:

Visualize the subcellular localization of the compound: This would provide valuable information about its site of action within the cell.

Monitor its interaction with biological targets in real-time: This could be achieved using techniques such as fluorescence resonance energy transfer (FRET).

Develop novel diagnostic tools: Fluorescent probes with high specificity for a particular biological target could be used for the early detection of diseases.

The development of such chemical biology tools would not only advance our understanding of the biological activities of this compound but also provide valuable new reagents for the broader scientific community.

Development of Advanced Methodological Approaches in Synthesis and Biological Evaluation

The advancement of research on this compound and its derivatives will also depend on the development of innovative and efficient synthetic and evaluation methodologies. While classical methods for furan synthesis exist, there is a continuous need for more sustainable and versatile approaches. researchgate.netorganic-chemistry.org

Future synthetic research could explore:

Novel catalytic systems: The use of transition metal catalysts could enable more efficient and selective synthesis of furan derivatives.

Flow chemistry: This technology can offer advantages in terms of safety, scalability, and reproducibility of the synthetic process.

Biocatalysis: The use of enzymes could provide highly stereoselective routes to chiral derivatives of the parent compound.

Q & A

Q. What are the common synthetic routes for 2-(Furan-2-ylmethyl-isopropyl-amino)-ethanol, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves reductive amination between furfuryl derivatives (e.g., furan-2-carbaldehyde) and isopropylamine, followed by ethanol functionalization. Key steps:

- Step 1 : Condensation of furan-2-ylmethyl ketone with isopropylamine under acidic catalysis (e.g., HCl/ethanol) to form the imine intermediate .

- Step 2 : Reduction using NaBH₄ or catalytic hydrogenation (Pd/C, H₂) to yield the amine-ethanol product.

- Optimization : Adjust solvent polarity (ethanol vs. THF) and temperature (0–25°C) to minimize side reactions. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can spectroscopic techniques (NMR, IR) be applied to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Identify furan protons (δ 6.2–7.4 ppm), isopropyl CH₃ groups (δ 1.0–1.2 ppm), and ethanol -OH (δ 2.5–3.5 ppm). Compare with analogs like 2-(n-propyl-amino)-ethanol .

- IR : Confirm hydroxyl (3200–3600 cm⁻¹) and amine (3300–3500 cm⁻¹) stretches. Absence of carbonyl peaks (1650–1750 cm⁻¹) ensures complete reduction .

- Cross-Validation : Use high-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. What thermodynamic properties (e.g., vaporization enthalpy) are critical for this compound, and how are they calculated experimentally?

- Methodological Answer : Vaporization enthalpy (ΔHvap) is determined via the "centerpiece" approach:

- Step 1 : Measure vapor pressure using static or dynamic methods (e.g., transpiration technique).

- Step 2 : Apply Clausius-Clapeyron equation to derive ΔHvap. For ethanolamine derivatives, deviations <5% are typical when compared to group-contribution models .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the solvation behavior and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to calculate electron density maps, identifying nucleophilic sites (e.g., amine lone pairs).

- Molecular Dynamics (MD) : Simulate solvation in polar solvents (water, ethanol) using OPLS-AA force fields. Analyze hydrogen-bonding networks to predict solubility trends .

- Validation : Compare computational ΔHvap with experimental data from static vapor pressure measurements .

Q. What strategies resolve contradictions between experimental and computational data for this compound’s stability under acidic conditions?

- Methodological Answer :

- Hypothesis Testing : If MD simulations predict instability at pH <3, but experimental assays show resilience, re-evaluate protonation states in the model.

- Controlled Experiments : Perform pH-dependent stability studies (HPLC monitoring) and correlate with pKa predictions (e.g., SPARC calculator).

- Iterative Refinement : Adjust computational parameters (e.g., solvation shell radius) to align with empirical observations .

Q. How is single-crystal X-ray diffraction applied to elucidate the stereochemical configuration of this compound?

- Methodological Answer :

- Crystallization : Grow crystals via slow evaporation in ethanol/water (7:3 v/v) at 4°C.

- Data Collection : Use Mo-Kα radiation (λ = 0.7107 Å) on a diffractometer. SHELXT (for solution) and SHELXL (for refinement) are standard for small-molecule crystallography .

- Analysis : Confirm bond angles (C-N-C in amine: ~109.5°) and torsional parameters (furan-ethanol dihedral angle). Compare with deposited analogs in CCDC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.